N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a pyridine ring, both of which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These activities are likely due to their interaction with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds, such as indole derivatives, have shown a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated furans and pyridines.
Scientific Research Applications
Chemistry: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s medicinal applications include its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways is of particular interest in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares the furan and pyridine rings but differs in the functional groups attached to these rings.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features multiple pyridine rings and carboxamide groups, making it structurally similar but functionally different.
Uniqueness: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its specific arrangement of the furan and pyridine rings and the carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGSUNIUSKZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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